N2-(3-chloro-4-fluorophenyl)-N4-(2-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine
Description
N2-(3-Chloro-4-fluorophenyl)-N4-(2-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a triazine derivative featuring a 1,3,5-triazine core substituted at the N2 and N4 positions with halogenated and methoxy-phenyl groups, respectively, and a morpholino group at position 5. The morpholino group enhances solubility and metabolic stability, while the chloro-fluoro and methoxy substituents influence electronic and steric properties, impacting binding affinity and selectivity .
Analytical data for this compound (Elemental Analysis: Found C, 59.15; H, 6.09; N, 23.21 vs. Calculated C, 59.30; H, 5.97; N, 23.05) indicates high purity, with minor deviations attributable to experimental conditions .
Properties
IUPAC Name |
4-N-(3-chloro-4-fluorophenyl)-2-N-(2-methoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClFN6O2/c1-29-17-5-3-2-4-16(17)24-19-25-18(23-13-6-7-15(22)14(21)12-13)26-20(27-19)28-8-10-30-11-9-28/h2-7,12H,8-11H2,1H3,(H2,23,24,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYHEGWRZDNHLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC(=NC(=N2)NC3=CC(=C(C=C3)F)Cl)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClFN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3-chloro-4-fluorophenyl)-N4-(2-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines. For instance, cyanuric chloride reacts with 3-chloro-4-fluoroaniline and 2-methoxyaniline under controlled conditions to form the triazine ring.
Substitution Reactions: The morpholino group is introduced through a nucleophilic substitution reaction. This involves reacting the intermediate triazine compound with morpholine in the presence of a base such as triethylamine.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often using automated reactors and continuous flow systems to ensure consistent quality and scalability. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize the yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N2-(3-chloro-4-fluorophenyl)-N4-(2-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially modifying the functional groups attached to the triazine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the triazine ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to amine or alcohol derivatives. Substitution reactions result in the replacement of specific functional groups with new substituents.
Scientific Research Applications
Biological Applications
The compound exhibits various biological activities that make it a candidate for pharmaceutical development:
Anticancer Activity
Research has indicated that triazine derivatives can inhibit key enzymes involved in cancer cell proliferation. For instance:
- Mechanism : The compound may inhibit enzymes like GSK-3β, which is associated with cancer progression.
- Case Studies : Preliminary studies have shown that related compounds induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy.
Antimicrobial Properties
Triazines have been noted for their antimicrobial activity against both Gram-positive and Gram-negative bacteria:
- Research Findings : Similar compounds have demonstrated effectiveness in inhibiting bacterial growth, indicating that N2-(3-chloro-4-fluorophenyl)-N4-(2-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine may also possess such properties.
Material Science Applications
In addition to biological applications, this compound can be utilized in materials science:
- Polymer Chemistry : It serves as an intermediate in the synthesis of specialty polymers and coatings due to its reactive functional groups.
- Dyes and Pigments : The compound's structure allows it to be used in the development of colorants for various industrial applications.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound better, a comparison with similar triazine derivatives can be made:
| Compound Name | Structure | Notable Properties |
|---|---|---|
| N4-(3-Chloro-4-fluorophenyl)-7-methoxyquinazoline | Structure | Anticancer activity through enzyme inhibition |
| 2-Chloro-4-methoxy-6-phenyltriazine | Structure | Used as an intermediate in organic synthesis |
| 4-Fluorophenyltriazine Derivatives | - | Exhibits antimicrobial properties |
Mechanism of Action
The mechanism of action of N2-(3-chloro-4-fluorophenyl)-N4-(2-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways involving signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their substituent effects:
Key Observations :
- Substituent Position : The target compound’s 2-methoxyphenyl group (N4) may improve solubility compared to para-substituted analogues (e.g., 4f) due to reduced steric hindrance .
- Morpholino Group: Consistent across analogues, this group contributes to metabolic stability and aqueous solubility, as seen in compound 4f and others .
Pharmacological Potential
- Bioavailability: The morpholino group and methoxy substituent may improve oral bioavailability compared to nitro-substituted derivatives (e.g., 4b in ), which exhibit lower metabolic stability .
Commercial and Industrial Relevance
- Suppliers in –13, and 17 list similar triazine diamines, indicating demand in pharmaceutical intermediates and agrochemicals. The target compound’s unique substitution pattern could fill niche applications in these markets .
Biological Activity
N2-(3-chloro-4-fluorophenyl)-N4-(2-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine (CAS Number: 898650-41-4) is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
| Property | Value |
|---|---|
| Molecular Formula | CHClFNO |
| Molecular Weight | 430.9 g/mol |
| Structure | Chemical Structure |
Synthesis
The synthesis of this compound typically involves a multi-step process that includes the formation of the triazine core through cyclization reactions and subsequent substitution reactions to introduce the morpholine moiety. The method may employ microwave-assisted techniques for efficiency and improved yields .
Anticancer Properties
Research has demonstrated that compounds within the triazine family exhibit significant antiproliferative activity against various cancer cell lines. Notably, studies have shown that this compound selectively inhibits the growth of triple-negative breast cancer cells (MDA-MB231) while sparing non-cancerous cells (MCF-10A) .
Key Findings:
- Growth Inhibition : The compound reduced the growth of MDA-MB231 cells by over 50% at concentrations as low as 0.06 µM.
- Selectivity : It exhibited selective toxicity towards cancerous cells compared to non-cancerous cell lines .
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors that play crucial roles in cellular signaling pathways. This interaction can lead to modulation of gene expression and metabolic processes .
Pathways Affected
- Signal Transduction : The compound may interfere with pathways involved in cell proliferation and survival.
- Gene Expression Modulation : It can alter the expression of genes associated with cancer progression.
Structure-Activity Relationship (SAR)
A detailed analysis of the structure-activity relationship highlights that modifications to the phenyl rings significantly affect biological activity. Compounds with electron-donating groups in specific positions (such as para or ortho) on the phenyl rings tend to exhibit enhanced antiproliferative properties .
Example SAR Data:
| Compound Structure | GI (µM) | Comments |
|---|---|---|
| Compound 70 | 0.12 | Para-methoxy group |
| Compound 101 | 0.06 | Ortho-chloro group |
Case Studies
Several case studies have explored the efficacy of this compound in preclinical settings:
-
Study on MDA-MB231 Cells :
- Objective : To evaluate cytotoxic effects.
- Results : Significant inhibition of cell growth was observed at low concentrations.
-
Comparative Study with Other Triazines :
- Objective : To assess relative potency.
- Findings : This compound outperformed several structurally similar triazines in terms of selectivity and potency against breast cancer cells.
Q & A
Basic: What are the optimal synthetic routes for N2-(3-chloro-4-fluorophenyl)-N4-(2-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine?
Answer:
The synthesis typically involves multi-step nucleophilic substitution reactions starting with cyanuric chloride. Key steps include:
- Stepwise substitution : Sequential replacement of chlorine atoms on the triazine core with substituents (e.g., 3-chloro-4-fluoroaniline, 2-methoxyaniline, and morpholine) under controlled conditions (50–80°C, polar aprotic solvents like 1,4-dioxane) .
- Microwave-assisted synthesis : Enhances reaction efficiency by reducing time (e.g., 30–60 minutes vs. 12–24 hours) and improving yields (up to 85%) via rapid, uniform heating .
- Purification : Chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) ensures >95% purity .
Basic: How is the molecular structure of this triazine derivative characterized?
Answer:
Structural elucidation relies on:
- Spectroscopic techniques :
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 470.1) .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (if single crystals are obtainable) .
Advanced: How can researchers resolve contradictions in structure-activity relationship (SAR) data for this compound?
Answer:
Contradictions often arise from substituent electronic effects (e.g., chloro vs. methoxy groups) or assay variability . Strategies include:
- Systematic SAR studies : Synthesize analogs with controlled substitutions (e.g., replacing 3-chloro-4-fluorophenyl with 4-fluorophenyl) to isolate electronic/hydrophobic contributions .
- Computational modeling : Density Functional Theory (DFT) calculates substituent effects on electron distribution and binding affinity (e.g., morpholine’s role in H-bonding) .
- Meta-analysis : Compare datasets across studies (e.g., IC₅₀ variations in kinase inhibition assays) to identify experimental outliers .
Advanced: What experimental approaches determine the mechanism of action in enzyme inhibition?
Answer:
To study enzyme interactions:
- In vitro assays : Measure inhibition kinetics (e.g., ATPase or kinase activity) using fluorogenic substrates (e.g., ADP-Glo™ assay) .
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) and kinetics (kon/koff) for target proteins .
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes (e.g., morpholine’s interaction with catalytic lysine residues) .
- Cellular thermal shift assay (CETSA) : Validates target engagement in live cells by monitoring protein stability post-treatment .
Basic: What are common solubility challenges for this compound, and how are they addressed?
Answer:
The compound’s low aqueous solubility (logP ~3.5) stems from hydrophobic aryl groups. Mitigation strategies:
- Co-solvent systems : Use DMSO/PBS mixtures (e.g., 10% DMSO) for in vitro assays .
- Salt formation : Hydrochloride salts improve solubility (e.g., 2.5 mg/mL in water vs. 0.1 mg/mL for free base) .
- Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles to enhance bioavailability .
Advanced: How to design experiments evaluating anticancer activity?
Answer:
- Cell viability assays : Use MTT or CellTiter-Glo® in cancer cell lines (e.g., MCF-7, A549) with dose-response curves (0.1–100 µM) .
- Apoptosis markers : Measure caspase-3/7 activation (fluorogenic substrates) and Annexin V/PI staining via flow cytometry .
- Synergy studies : Combine with standard chemotherapeutics (e.g., cisplatin) and calculate combination indices (CompuSyn software) .
- In vivo models : Xenograft mice treated orally (10–50 mg/kg) with pharmacokinetic monitoring (plasma half-life, tissue distribution) .
Advanced: How does the compound’s reactivity profile influence synthetic optimization?
Answer:
- Substituent sensitivity : The 3-chloro-4-fluorophenyl group is prone to hydrolysis under basic conditions; use anhydrous solvents (THF, DMF) and inert atmospheres .
- Morpholine stability : Avoid strong acids to prevent N-oxidation; employ mild reducing agents (NaBH₄) for post-synthetic modifications .
- Cross-coupling compatibility : Suzuki-Miyaura reactions require Pd(OAc)₂/XPhos catalysts for aryl-aryl bond formation without degrading the triazine core .
Basic: What analytical methods quantify purity and degradation products?
Answer:
- HPLC-DAD/UV : Reverse-phase C18 column (acetonitrile/water gradient) detects impurities (limit: <0.1%) .
- Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) identify hydrolytic byproducts (e.g., dechlorinated analogs) .
- LC-MS/MS : Profiles degradation pathways (e.g., morpholine ring opening) via fragmentation patterns .
Advanced: How to validate target specificity in complex biological systems?
Answer:
- CRISPR-Cas9 knockout : Generate isogenic cell lines lacking putative targets (e.g., EGFR or PI3K) to confirm on-target effects .
- Proteome profiling : Use affinity-based pull-downs with biotinylated probes and quantitative mass spectrometry (TMT labeling) .
- Kinase selectivity panels : Screen against 100+ kinases (Eurofins KinaseProfiler®) to rule off-target inhibition .
Advanced: What computational tools predict metabolic stability?
Answer:
- ADMET predictors : Schrödinger’s QikProp estimates hepatic clearance (e.g., human microsomal stability <30% suggests rapid metabolism) .
- CYP450 docking : Glide or GOLD software models interactions with CYP3A4/2D6 to identify metabolic hotspots (e.g., morpholine oxidation) .
- MetaSite : Simulates Phase I/II metabolism pathways (e.g., hydroxylation at the 2-methoxyphenyl group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
